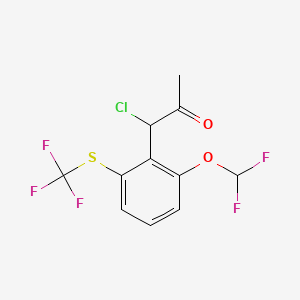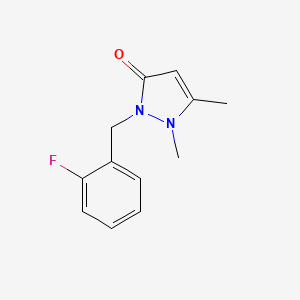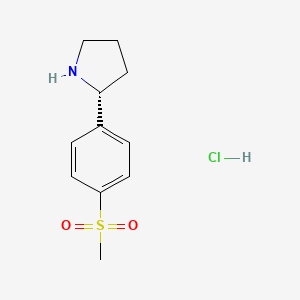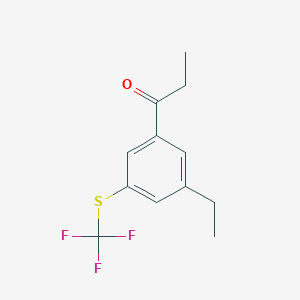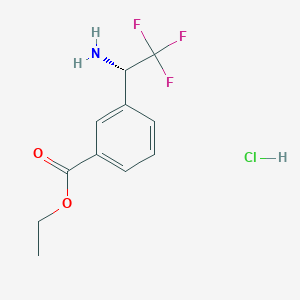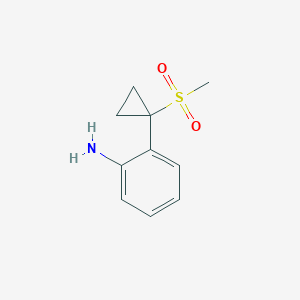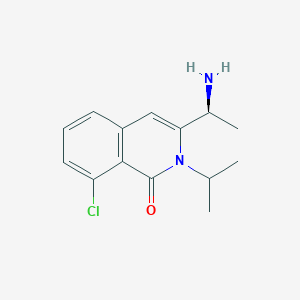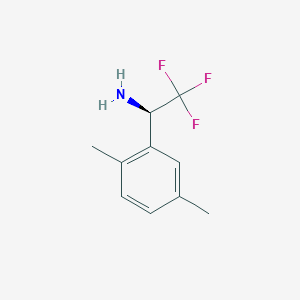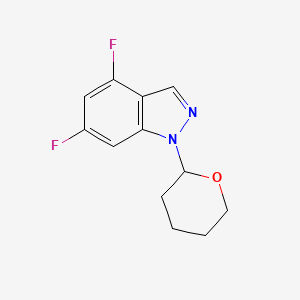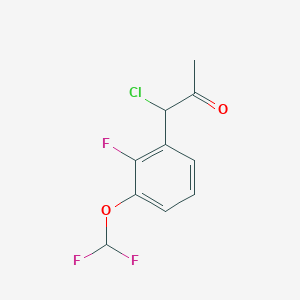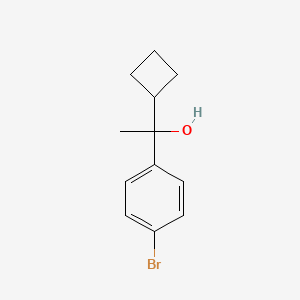
1-(4-Bromophenyl)-1-cyclobutylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1-cyclobutylethanol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-cyclobutylethanol typically involves the reaction of 4-bromobenzyl bromide with cyclobutanone in the presence of a base, followed by reduction. The reaction conditions often include:
Reagents: 4-bromobenzyl bromide, cyclobutanone, a base (such as sodium hydride or potassium tert-butoxide), and a reducing agent (such as lithium aluminum hydride).
Solvents: Common solvents include tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1-cyclobutylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in diethyl ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 1-(4-bromophenyl)-1-cyclobutyl ketone.
Reduction: Formation of 1-(4-bromophenyl)-1-cyclobutylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-1-cyclobutylethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1-cyclobutylethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1-cyclopropylethanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
1-(4-Bromophenyl)-1-cyclohexylethanol: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
1-(4-Bromophenyl)-1-phenylethanol: Similar structure but with a phenyl ring instead of a cyclobutyl ring.
Uniqueness: 1-(4-Bromophenyl)-1-cyclobutylethanol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1-cyclobutylethanol |
InChI |
InChI=1S/C12H15BrO/c1-12(14,9-3-2-4-9)10-5-7-11(13)8-6-10/h5-9,14H,2-4H2,1H3 |
InChI Key |
QMXISMXDEWIKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


